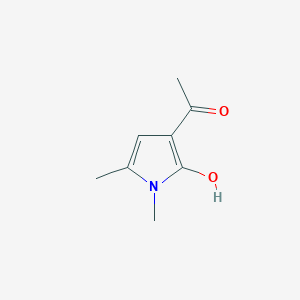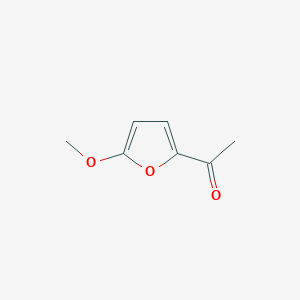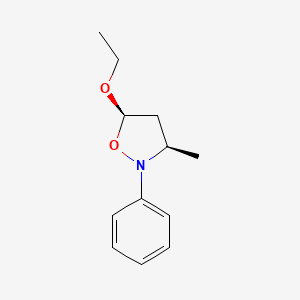
(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine is a chiral compound belonging to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in the ring. The specific stereochemistry of this compound, indicated by the (3R,5R) configuration, plays a crucial role in its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine typically involves the cycloaddition reaction between an alkene and a nitrone. One common method is the 1,3-dipolar cycloaddition of a nitrone with an ethoxy-substituted alkene under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures. The stereochemistry of the product is influenced by the choice of nitrone and alkene, as well as the reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. High-pressure liquid chromatography (HPLC) can be employed to separate and purify the enantiomers. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is necessary to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoxazolidine ring into other functional groups, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and natural products.
Biology: The compound’s stereochemistry makes it a valuable tool in studying enzyme-substrate interactions and chiral recognition processes.
Industry: The compound can be used in the production of fine chemicals and as a precursor for other valuable compounds.
Mécanisme D'action
The mechanism of action of (3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,5R)-3,5-Dimethylheptane: Another chiral compound with a different functional group arrangement.
(3R,5R)-5-amino-3-methyl-D-proline: A chiral aminopyrrolidine with distinct biological activities.
Uniqueness
(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine is unique due to its specific stereochemistry and the presence of both ethoxy and phenyl groups. This combination of features imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
(3R,5R)-5-ethoxy-3-methyl-2-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C12H17NO2/c1-3-14-12-9-10(2)13(15-12)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3/t10-,12-/m1/s1 |
Clé InChI |
YCHVGXLZQJRZPJ-ZYHUDNBSSA-N |
SMILES isomérique |
CCO[C@H]1C[C@H](N(O1)C2=CC=CC=C2)C |
SMILES canonique |
CCOC1CC(N(O1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



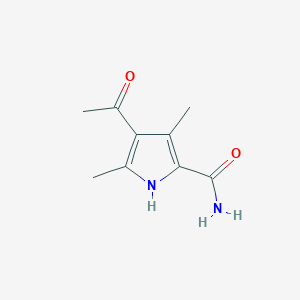
![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)

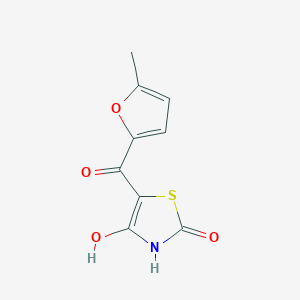
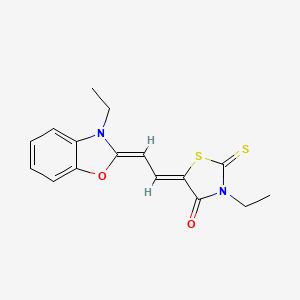

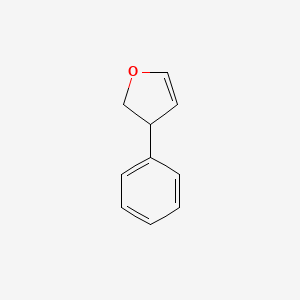
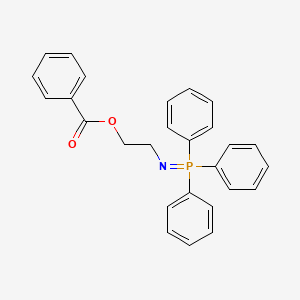
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)
